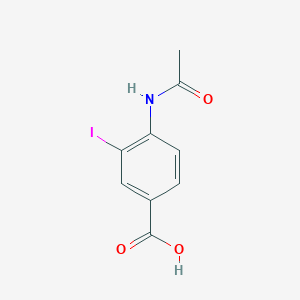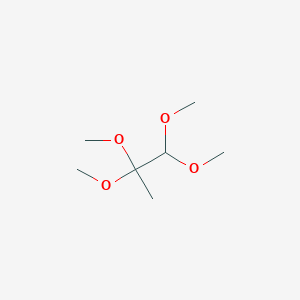
1,1,2,2-Tetramethoxypropane
Overview
Description
1,1,2,2-Tetramethoxypropane is an organic compound with the molecular formula C7H16O4. It is a colorless liquid that is often used as a reagent in organic synthesis. This compound is known for its stability and reactivity, making it a valuable tool in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,2,2-Tetramethoxypropane can be synthesized through the reaction of malondialdehyde with methanol in the presence of an acid catalyst. The reaction typically involves the following steps:
Formation of Malondialdehyde: Malondialdehyde is prepared by the oxidation of malonic acid or its derivatives.
Acetal Formation: Malondialdehyde reacts with methanol in the presence of an acid catalyst, such as sulfuric acid, to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation to achieve the desired purity levels .
Chemical Reactions Analysis
1,1,2,2-Tetramethoxypropane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid catalyst, this compound hydrolyzes to form malondialdehyde and methanol.
Oxidation: It can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.
Substitution Reactions: The methoxy groups can be substituted with other nucleophiles, such as halides, under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acid catalysts like sulfuric acid or hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as halides in the presence of a base.
Major Products:
Hydrolysis: Malondialdehyde and methanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,2,2-Tetramethoxypropane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of malondialdehyde derivatives.
Biology: Employed in studies involving lipid peroxidation and oxidative stress, as it can generate malondialdehyde, a marker for oxidative damage.
Medicine: Investigated for its potential role in understanding diseases related to oxidative stress and lipid peroxidation.
Mechanism of Action
The primary mechanism of action of 1,1,2,2-Tetramethoxypropane involves its hydrolysis to form malondialdehyde. Malondialdehyde is a reactive aldehyde that can form adducts with proteins and nucleic acids, leading to oxidative damage. This property makes it a valuable tool in studying oxidative stress and related biological processes .
Comparison with Similar Compounds
1,1,2,2-Tetramethoxypropane can be compared with other similar compounds, such as:
1,1,3,3-Tetramethoxypropane: Similar in structure but differs in the position of methoxy groups.
1,1,3,3-Tetraethoxypropane: Another similar compound with ethoxy groups instead of methoxy groups.
Uniqueness: this compound is unique due to its specific arrangement of methoxy groups, which influences its reactivity and stability. This makes it particularly useful in certain synthetic applications and research studies involving oxidative stress .
Properties
IUPAC Name |
1,1,2,2-tetramethoxypropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O4/c1-7(10-4,11-5)6(8-2)9-3/h6H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSOZBZUDLSRTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(OC)OC)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00513049 | |
| Record name | 1,1,2,2-Tetramethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00513049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19255-83-5 | |
| Record name | 1,1,2,2-Tetramethoxypropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19255-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,2,2-Tetramethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00513049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



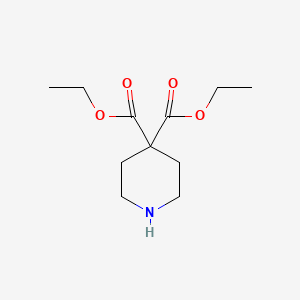
![ethyl 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetate](/img/structure/B3048992.png)

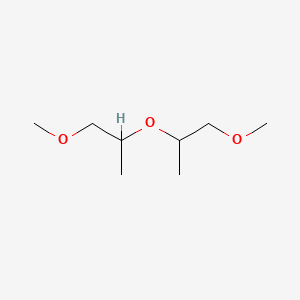
![Glycine, N-[(6-chloro-3-hydroxy-2-quinolinyl)carbonyl]-](/img/structure/B3048996.png)
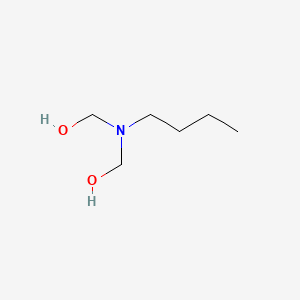
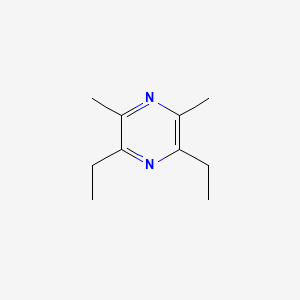
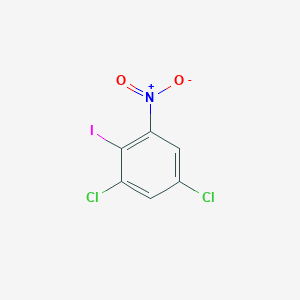


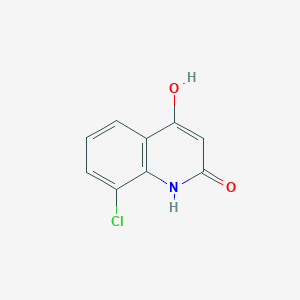
![1-[4-(Benzyloxy)phenyl]-4,4,4-trifluorobutane-1,3-dione](/img/structure/B3049010.png)
